Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
Description
Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate (CAS: 421580-24-7) is a naphthofuran-based sulfonamide derivative with the molecular formula C₂₂H₁₈BrNO₆S and a molecular weight of 504.35 g/mol . Its structure features a naphtho[1,2-b]furan core substituted at position 2 with a methoxymethyl (-CH₂-O-CH₃) group and at position 5 with a 4-bromophenylsulfonamido moiety.
Properties
IUPAC Name |
methyl 5-[(4-bromophenyl)sulfonylamino]-2-(methoxymethyl)benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO6S/c1-28-12-19-20(22(25)29-2)17-11-18(15-5-3-4-6-16(15)21(17)30-19)24-31(26,27)14-9-7-13(23)8-10-14/h3-11,24H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVXULVISMAEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a suitable naphthol derivative and an appropriate electrophile.
Introduction of the Bromophenylsulfonamido Group:
Methoxymethyl Substitution: The methoxymethyl group is introduced through a methylation reaction using methanol and a suitable methylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromophenylsulfonamido group, potentially converting it to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit interesting activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for drug development. Its structural features make it a candidate for the design of molecules that can interact with specific biological pathways, potentially leading to new treatments for various diseases.
Industry
Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may be leveraged in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenylsulfonamido group could play a key role in binding to biological targets, while the naphthofuran core may influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Structural Variations
The target compound shares structural similarities with several analogs, differing primarily in substituents at positions 2 (naphthofuran core) and 5 (sulfonamido group). Key analogs include:
* Molecular formula inferred: Likely C₂₅H₂₇NO₅S (estimated).
Key Observations :
- Position 2 : The methoxymethyl group in the target compound introduces polarity and flexibility compared to methyl or bulky tert-butyl groups. This may enhance solubility in polar solvents .
- Position 5 : The 4-bromophenyl group (target) increases molecular weight and lipophilicity relative to 4-methylphenyl (electron-donating) or 4-fluorophenyl (smaller electron-withdrawing) groups .
Physicochemical Properties
- Molecular Weight : The bromine atom in the target compound contributes significantly to its higher molecular weight (504.35 g/mol) compared to analogs like the 4-methylphenyl (409.46 g/mol) and 4-fluorophenyl (413.42 g/mol) derivatives .
- However, the bromine atom may counteract this by increasing hydrophobicity .
- Electronic Effects: 4-Bromophenyl: Strong electron-withdrawing effect, which may increase the acidity of the sulfonamido NH group, enhancing hydrogen-bonding capacity . 4-Methylphenyl: Electron-donating effect reduces sulfonamido acidity, possibly weakening intermolecular interactions .
Biological Activity
Overview of Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate
This compound is a synthetic organic compound that belongs to a class of naphtho-furan derivatives. These compounds often exhibit a range of biological activities due to their structural features, including the presence of sulfonamide groups and naphthalene rings, which are known for their interactions with various biological targets.
Antimicrobial Properties
Compounds similar to this compound have been studied for their antimicrobial properties. Sulfonamides, in particular, are known to inhibit bacterial growth by interfering with folic acid synthesis. The introduction of a bromophenyl group may enhance the lipophilicity and membrane penetration of the compound, potentially increasing its efficacy against various pathogens.
Anticancer Activity
Research has shown that naphtho-furan derivatives can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of cell proliferation. For instance, certain sulfonamide derivatives have been reported to inhibit specific kinases involved in cancer cell signaling pathways.
Enzyme Inhibition
The structural characteristics of this compound suggest potential activity as an enzyme inhibitor. Compounds with sulfonamide moieties are known to inhibit carbonic anhydrase and other enzymes critical for metabolic processes. This inhibition can lead to various physiological effects, including diuretic activity or modulation of acid-base balance in organisms.
Table: Summary of Biological Activities of Similar Compounds
Notable Research Findings
- Antimicrobial Activity : A study found that sulfonamide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the aromatic rings could enhance potency (Reference: ).
- Anticancer Mechanisms : Research highlighted that certain naphtho-furan derivatives could effectively induce apoptosis in various cancer cell lines through mitochondrial pathway activation (Reference: ).
- Enzyme Inhibition Studies : Investigations into the inhibition of carbonic anhydrase by sulfonamide compounds revealed potential therapeutic applications in treating conditions like glaucoma and edema (Reference: ).
Q & A
Basic: What are the key steps in synthesizing Methyl 5-(4-bromophenylsulfonamido)-2-(methoxymethyl)naphtho[1,2-b]furan-3-carboxylate?
The synthesis typically involves a multi-step approach:
Core formation : Construct the naphtho[1,2-b]furan core via cyclization of substituted naphthalene derivatives, often using acid or base catalysis.
Functionalization : Introduce the methoxymethyl group at the 2-position through alkylation or substitution reactions.
Sulfonamido incorporation : React the intermediate with 4-bromobenzenesulfonyl chloride under nucleophilic conditions (e.g., using a base like triethylamine in anhydrous THF).
Esterification : Finalize the methyl ester group at the 3-position via carbodiimide-mediated coupling or direct methylation.
Key optimization parameters include solvent polarity (e.g., DMF for sulfonamidation), temperature control (0–60°C), and purification via column chromatography .
Advanced: How can regioselectivity be controlled during sulfonamido group introduction?
Regioselectivity is influenced by:
- Electronic effects : Electron-rich positions on the naphthofuran core (e.g., para to methoxymethyl) favor sulfonamidation.
- Steric hindrance : Bulky substituents near reactive sites may necessitate directing groups or protective strategies.
- Catalytic systems : Palladium catalysts or Lewis acids (e.g., ZnCl₂) can enhance selectivity in heterocyclic systems.
Contradictions in reported yields (e.g., 45–78%) suggest solvent-dependent reactivity; polar aprotic solvents like DMF improve electrophilic attack .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C) : Assign methoxymethyl (δ 3.3–3.5 ppm for OCH₃), sulfonamido NH (δ 7.1–7.3 ppm), and aromatic protons.
- HPLC-MS : Confirm molecular weight (expected [M+H]⁺ ~550–560 Da) and purity (>95%).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (critical for SAR studies) .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Contradictions in bioactivity (e.g., IC₅₀ variability) may arise from:
- Assay conditions : Differences in cell lines, incubation times, or solvent carriers (DMSO vs. aqueous buffers).
- Compound stability : Hydrolysis of the ester group under physiological pH can alter activity. Validate stability via LC-MS before assays.
- Off-target effects : Use knockout models or competitive binding assays to isolate mechanisms. Cross-reference with structural analogs (e.g., 4-chlorophenyl variants) to identify substituent-specific trends .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., COX-2). Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?
- Substituent variation : Compare analogs with substituents like 4-fluorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating) on the sulfonamide group.
- Core modifications : Replace naphthofuran with benzofuran or indole cores to assess ring size impact.
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like tubulin or DNA topoisomerases. Validate with mutational analysis .
Basic: What strategies improve compound stability during storage?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group.
- Solvent choice : Dissolve in anhydrous DMSO for long-term aliquots; avoid aqueous buffers unless freshly prepared .
Advanced: What mechanistic insights can be gained from kinetic studies of its enzyme inhibition?
- Time-dependent inhibition : Pre-incubate the compound with the enzyme (e.g., COX-2) to assess irreversible binding.
- Lineweaver-Burk plots : Determine inhibition modality (competitive vs. non-competitive).
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to elucidate driving forces. Compare with crystallographic data (e.g., active-site interactions) .
Basic: How is crystallographic data utilized to confirm molecular structure?
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–S in sulfonamide: ~1.76 Å) and dihedral angles to validate spatial arrangement.
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds between sulfonamido NH and carbonyl groups).
- CCDC deposition : Submit data to the Cambridge Structural Database for peer validation .
Advanced: What synthetic challenges arise during scale-up, and how are they mitigated?
- Low yields in sulfonamidation : Optimize stoichiometry (1.2–1.5 eq of sulfonyl chloride) and use flow chemistry for better mixing.
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography.
- Byproduct formation : Monitor reactions via in-line FTIR to detect intermediates and adjust quenching times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
